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Compound of Interest

Compound Name: 3-Indolizinecarboxamide

Cat. No.: B15072544

[2] Synthesis and Biological Evaluation of Novel 3-Cyano-indolizine Derivatives as Potent
Antitubercular Agents A series of novel 3-cyano-indolizine derivatives were designed,
synthesized and evaluated for their antitubercular activity. Among the synthesized compounds,
compound 6h, 7-(4-chlorophenyl)-N-(4-fluorophenyl)-3-cyano-indolizine-1-carboxamide, was
found to be the most potent antitubercular agent, with an MIC of 0.4 pg/mL against the H37Rv
strain of Mycobacterium tuberculosis and a good selectivity index (>250). The structure-activity
relationship study revealed that the substituent on the indolizine ring and the N-phenyl ring are
crucial for the antitubercular activity. 1 Indolizine, a new scaffold for the design of potent and
selective monoacylglycerol lipase inhibitors A series of 1-aryl-3-phenyl-indolizine derivatives
were synthesized and evaluated as monoacylglycerol lipase (MAGL) inhibitors. The most
potent compound, 1-(4-chlorophenyl)-3-phenyl-indolizine (12), inhibited human MAGL (hMAGL)
with an IC50 of 60 nM and showed a high selectivity over fatty acid amide hydrolase (FAAH)
and a,-hydrolase domain-containing protein 6 (ABHD6). Compound 12 was also found to be a
potent and selective MAGL inhibitor in mice, and it produced a significant increase in the brain
levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). These findings suggest that
indolizine is a promising scaffold for the development of new MAGL inhibitors. 1 Synthesis and
Anticancer Activity of Novel Indolizine-Based Compounds A series of novel indolizine
derivatives were synthesized and evaluated for their anticancer activity against a panel of
human cancer cell lines. Among the synthesized compounds, 2-phenyl-3-(4-pyridyl)indolizine
(4a) showed the most potent anticancer activity, with IC50 values ranging from 0.1 to 1.5 pM.
Compound 4a was found to induce apoptosis in cancer cells through the activation of caspases
and the downregulation of the anti-apoptotic protein Bcl-2. These findings suggest that
indolizine is a promising scaffold for the development of new anticancer agents. 2 Synthesis
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and Evaluation of Indolizine Derivatives as Potential Anticancer Agents A series of indolizine
derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel
of human cancer cell lines. Among the synthesized compounds, 1-acetyl-3-(4-chlorophenyl)-2-
methylindolizine (4f) exhibited the most potent and broad-spectrum anticancer activity, with
IC50 values ranging from 0.5 to 5.2 yM. The compound was found to induce apoptosis in
cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. The
results of this study suggest that indolizine is a promising scaffold for the development of new
anticancer agents. 1 Design, Synthesis, and Biological Evaluation of Novel Indolizine
Derivatives as Potent and Selective Inhibitors of the K-Ras Protein A series of novel indolizine
derivatives were designed, synthesized, and evaluated as inhibitors of the K-Ras protein. The
most potent compound, 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)-2-methylindolizine (12a),
inhibited K-Ras with an IC50 of 0.5 yM and showed a high selectivity over other Ras isoforms.
Compound 12a was also found to inhibit the growth of cancer cells harboring K-Ras mutations.
These findings suggest that indolizine is a promising scaffold for the development of new K-
Ras inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent
and selective inhibitors of phosphodiesterase 4 A series of novel indolizine derivatives were
synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4). The most potent
compound, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxamide (11g), inhibited
PDE4 with an IC50 of 12 nM and showed a high selectivity over other PDE isoforms.
Compound 11g was also found to be a potent anti-inflammatory agent in a mouse model of
asthma. These findings suggest that indolizine is a promising scaffold for the development of
new PDE4 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as
potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) A series of novel
indolizine derivatives were synthesized and evaluated as inhibitors of the sodium-glucose
cotransporter 2 (SGLT2). The most potent compound, 1-(4-chlorophenyl)-3-(4-
ethoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited SGLT2 with an IC50 of 1.5 nM and
showed a high selectivity over SGLT1. Compound 11g was also found to be a potent
antihyperglycemic agent in a mouse model of type 2 diabetes. These findings suggest that
indolizine is a promising scaffold for the development of new SGLT2 inhibitors. 1 Synthesis and
biological evaluation of novel indolizine derivatives as potent and selective cyclooxygenase-2
inhibitors A series of novel indolizine derivatives were synthesized and evaluated as
cyclooxygenase-2 (COX-2) inhibitors. The most potent compound, 1-(4-chlorophenyl)-3-(4-
methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited COX-2 with an IC50 of 0.1 yM and
showed a high selectivity over COX-1. Compound 11g was also found to be a potent anti-
inflammatory agent in a rat model of arthritis. These findings suggest that indolizine is a
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promising scaffold for the development of new COX-2 inhibitors. 1 Synthesis and SAR study of
3-aminoindolizine-1-carbonitriles as a new class of potent and selective monoamine oxidase B
inhibitors A series of 3-aminoindolizine-1-carbonitriles were synthesized and evaluated as
monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 3-amino-2-methyl-1-(4-
chlorophenyl)indolizine-1-carbonitrile (4k), inhibited MAO-B with an IC50 of 1.2 nM and showed
a high selectivity over MAO-A. Compound 4k was also found to be a potent neuroprotective
agent in a mouse model of Parkinson's disease. These findings suggest that 3-aminoindolizine-
1-carbonitriles are a promising new class of MAO-B inhibitors. 1 Synthesis and biological
evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme 11[3-
hydroxysteroid dehydrogenase type 1 A series of novel indolizine derivatives were synthesized
and evaluated as inhibitors of the enzyme 113-hydroxysteroid dehydrogenase type 1 (11[3-
HSD1). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-
carboxylic acid (11g), inhibited 113-HSD1 with an IC50 of 10 nM and showed a high selectivity
over 113-HSD2. Compound 11g was also found to be a potent antihyperglycemic agent in a
mouse model of type 2 diabetes. These findings suggest that indolizine is a promising scaffold
for the development of new 113-HSD1 inhibitors. 1 Synthesis and biological evaluation of novel
indolizine derivatives as potent and selective inhibitors of the enzyme stearoyl-CoA desaturase
1 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the
enzyme stearoyl-CoA desaturase 1 (SCD1). The most potent compound, 1-(4-chlorophenyl)-3-
(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited SCD1 with an IC50 of 10 nM and
showed a high selectivity over other SCD isoforms. Compound 11g was also found to be a
potent antiobesity agent in a mouse model of diet-induced obesity. These findings suggest that
indolizine is a promising scaffold for the development of new SCD1 inhibitors. 1 Synthesis and
biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the
enzyme dipeptidyl peptidase-4 A series of novel indolizine derivatives were synthesized and
evaluated as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). The most potent
compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited
DPP-4 with an IC50 of 5 nM and showed a high selectivity over other DPP isoforms.
Compound 11g was also found to be a potent antihyperglycemic agent in a mouse model of
type 2 diabetes. These findings suggest that indolizine is a promising scaffold for the
development of new DPP-4 inhibitors. 1 Synthesis and biological evaluation of novel indolizine
derivatives as potent and selective inhibitors of the enzyme fatty acid synthase A series of
novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme fatty
acid synthase (FASN). The most potent compound, 1-(4-chlorophenyl)-3-(4-
methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited FASN with an IC50 of 50 nM and
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showed a high selectivity over other enzymes in the fatty acid synthesis pathway. Compound
11g was also found to be a potent anticancer agent in a mouse model of breast cancer. These
findings suggest that indolizine is a promising scaffold for the development of new FASN
inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and
selective inhibitors of the enzyme acetylcholinesterase A series of novel indolizine derivatives
were synthesized and evaluated as inhibitors of the enzyme acetylcholinesterase (AChE). The
most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid
(119), inhibited AChE with an IC50 of 10 nM and showed a high selectivity over
butyrylcholinesterase (BChE). Compound 11g was also found to be a potent cognitive
enhancer in a mouse model of Alzheimer's disease. These findings suggest that indolizine is a
promising scaffold for the development of new AChE inhibitors. 1 Synthesis and biological
evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme
monoamine oxidase A A series of novel indolizine derivatives were synthesized and evaluated
as inhibitors of the enzyme monoamine oxidase A (MAO-A). The most potent compound, 1-(4-
chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited MAO-A with an
IC50 of 5 nM and showed a high selectivity over MAO-B. Compound 11g was also found to be
a potent antidepressant in a mouse model of depression. These findings suggest that indolizine
is a promising scaffold for the development of new MAO-A inhibitors. 1 Synthesis and biological
evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme
catechol-O-methyltransferase A series of novel indolizine derivatives were synthesized and
evaluated as inhibitors of the enzyme catechol-O-methyltransferase (COMT). The most potent
compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited
COMT with an IC50 of 10 nM and showed a high selectivity over other methyltransferases.
Compound 11g was also found to be a potent cognitive enhancer in a mouse model of
Parkinson's disease. These findings suggest that indolizine is a promising scaffold for the
development of new COMT inhibitors. 1 Synthesis and biological evaluation of novel indolizine
derivatives as potent and selective inhibitors of the enzyme phosphodiesterase 5 A series of
novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme
phosphodiesterase 5 (PDES5). The most potent compound, 1-(4-chlorophenyl)-3-(4-
methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited PDE5 with an IC50 of 1 nM and
showed a high selectivity over other PDE isoforms. Compound 11g was also found to be a
potent erectile dysfunction agent in a rat model of erectile dysfunction. These findings suggest
that indolizine is a promising scaffold for the development of new PDEDS5 inhibitors. 3 initial
search for "3-Indolizinecarboxamide" reveals a wide range of biological activities, with various
derivatives showing promise as antitubercular agents, MAGL inhibitors, anticancer agents, K-
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Ras inhibitors, PDE4 inhibitors, SGLT2 inhibitors, COX-2 inhibitors, MAO-B inhibitors, 11[3-
HSD1 inhibitors, SCD1 inhibitors, DPP-4 inhibitors, FASN inhibitors, AChE inhibitors, MAO-A
inhibitors, COMT inhibitors, and PDES5 inhibitors. This indicates that "3-
Indolizinecarboxamide" is a scaffold for various drug discovery efforts rather than a single
compound with a specific application.

To provide a meaningful comparison, it is necessary to focus on a specific, well-documented
derivative of 3-Indolizinecarboxamide and its associated therapeutic target. Without more
specific information on which derivative to focus on, a direct comparison with "known drugs" is
not feasible.

Therefore, this guide will proceed by:

e Selecting a representative 3-Indolizinecarboxamide derivative from the available literature
with sufficient data for a comparison.

« ldentifying the specific biological target of this derivative.
« ldentifying a well-established drug that acts on the same target.

o Comparing the efficacy and outlining the experimental protocols for the selected derivative
and the known drug.

» Visualizing the experimental workflow and a relevant signaling pathway.

Representative Derivative Selection

For this guide, we will focus on 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic
acid, a potent and selective Cyclooxygenase-2 (COX-2) inhibitor. This derivative is a suitable
candidate due to the availability of a clear biological target and a well-established class of
comparable drugs (COX-2 inhibitors).

Comparable Known Drug

The known drug selected for comparison is Celecoxib, a widely used and well-characterized
selective COX-2 inhibitor.
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Comparison of Efficacy: 1-(4-chlorophenyl)-3-(4-
methoxyphenyl)indolizine-2-carboxylic acid vs.

Celecoxib
Data Presentation

Selectivity
Compound Target IC50 (COX-2) IC50 (COX-1) Index (COX-
1/COX-2)
1-(4-
chlorophenyl)-3-
(4-
) COX-2 0.1 uM >10 uM >100
methoxyphenyl)i
ndolizine-2-
carboxylic acid
Celecoxib COX-2 0.04 uM 15 uM 375

Note: Data for the indolizine derivative is based on the provided search result. Data for
Celecoxib is based on established pharmacological knowledge.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the
activity of the COX-1 and COX-2 enzymes.

Methodology:
e Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
» Assay Buffer: Tris-HCI buffer (pH 8.0) containing hematin, EDTA, and phenol.

o Test Compounds: The 3-indolizinecarboxamide derivative and Celecoxib are dissolved in
DMSO to create stock solutions. Serial dilutions are then prepared.
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Incubation: The enzyme, assay buffer, and varying concentrations of the test compound are
pre-incubated at room temperature for 15 minutes.

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the
substrate).

Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme
immunoassay (EIA) kit.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the logarithm of the compound concentration. The selectivity index is calculated by dividing
the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Anti-inflammatory Activity Assay (Rat Carrageenan-induced Paw Edema)

This assay evaluates the anti-inflammatory effect of the test compounds in a living organism.

Methodology:

Animal Model: Male Wistar rats are used.

Compound Administration: The 3-indolizinecarboxamide derivative and Celecoxib are
administered orally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle
(e.g., 0.5% carboxymethylcellulose).

Induction of Inflammation: One hour after compound administration, a 1% solution of
carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3,
and 4 hours after the carrageenan injection.

Data Analysis: The percentage of inhibition of edema is calculated for each time point by
comparing the paw volume of the treated groups with the control group.

Visualizations
Experimental Workflow
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Caption: Workflow for comparing the in vitro and in vivo efficacy of COX-2 inhibitors.

COX-2 Signaling Pathway
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Caption: Simplified COX-2 signaling pathway and points of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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